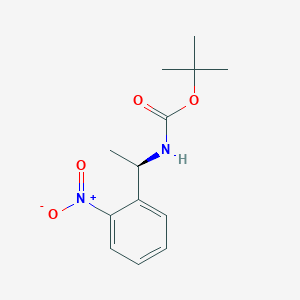

(R)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1R)-1-(2-nitrophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-9(14-12(16)19-13(2,3)4)10-7-5-6-8-11(10)15(17)18/h5-9H,1-4H3,(H,14,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSARODNIFWDLV-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R Tert Butyl 1 2 Nitrophenyl Ethyl Carbamate

Regioselective and Stereoselective Approaches to its Formation

Achieving the desired regioselectivity and stereoselectivity is paramount in the synthesis of this chiral carbamate (B1207046). The placement of the tert-butoxycarbonyl (Boc) group on the nitrogen atom of the (R)-1-(2-nitrophenyl)ethylamine moiety must be precise, and the stereochemical integrity of the chiral center must be maintained throughout the synthetic process.

The most straightforward approach to synthesizing (R)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate is through the direct protection of the amino group of (R)-1-(2-nitrophenyl)ethanamine. nih.govachmem.com This method involves the reaction of the chiral amine with a suitable tert-butoxycarbonylating agent.

The primary reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. This direct acylation of the amine is a widely used and effective strategy for introducing the Boc protecting group. rsc.orgorgsyn.org The general reaction is highly chemoselective for the amino group.

Key Reagents in Direct Carbamate Formation:

(R)-1-(2-nitrophenyl)ethanamine: The chiral starting material.

Di-tert-butyl dicarbonate (Boc₂O): The most common Boc-protecting agent.

Base: Such as triethylamine (B128534) (Et₃N), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃), used to scavenge the acid formed during the reaction. nih.gov

Solvent: Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (MeCN) are commonly used.

The reaction proceeds by the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride (B1165640), leading to the formation of the carbamate and the release of tert-butanol (B103910) and carbon dioxide.

Convergent synthetic routes involve the preparation of key fragments of the target molecule separately, followed by their assembly. For this compound, a convergent approach would typically start from a precursor already containing the 2-nitrophenyl group, such as 2'-nitroacetophenone.

The synthesis would proceed through the following key steps:

Asymmetric reduction of the ketone (2'-nitroacetophenone) to form the chiral alcohol, (R)-1-(2-nitrophenyl)ethanol. This step is crucial for establishing the correct stereochemistry.

Conversion of the alcohol to the amine. This can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by converting the alcohol to a leaving group and subsequent displacement with an amine equivalent.

Boc protection of the resulting (R)-1-(2-nitrophenyl)ethanamine as described in the direct formation strategy.

This approach allows for the introduction of the chiral center in a controlled manner early in the synthesis.

Enantioselective synthesis is critical for producing the desired (R)-enantiomer exclusively. This can be achieved through several methods, including the use of chiral catalysts for the reduction of a prochiral precursor or the application of chiral auxiliaries. sigmaaldrich.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. wikipedia.org For the synthesis of the target compound, a chiral auxiliary could be attached to a precursor, followed by a diastereoselective reaction to form the ethylamine (B1201723) backbone, and finally, removal of the auxiliary and protection of the amine. nih.gov

A powerful enantioselective method is enzymatic kinetic resolution. For instance, a related precursor, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, has been resolved using a lipase-catalyzed transesterification. researchgate.net This biocatalytic approach can separate enantiomers with high efficiency, yielding optically pure compounds. researchgate.netrsc.org A similar strategy could be envisioned for a precursor to (R)-1-(2-nitrophenyl)ethanamine, where a racemic mixture is subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the desired (R)-isomer. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction times and side products. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For the direct Boc protection of the amine, various conditions can be explored. The choice of base and solvent can significantly impact the reaction rate and yield. For example, using a stronger, non-nucleophilic base like DIPEA might be advantageous in some cases. The temperature is another critical factor; while many Boc protections proceed efficiently at room temperature, cooling the reaction may be necessary to control exothermicity or improve selectivity, whereas heating might be required for less reactive amines. google.com

The following table illustrates typical parameters that are varied during the optimization of a carbamate formation reaction.

| Parameter | Condition A | Condition B | Condition C | Typical Outcome |

|---|---|---|---|---|

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | Solubility of reagents and reaction rate can vary. DCM is often a good starting point. |

| Temperature | 0 °C to Room Temp | -20 °C | Reflux | Lower temperatures can reduce side reactions, while higher temperatures can increase the reaction rate. google.com |

| Base | Triethylamine (Et₃N) | DIPEA | Aqueous NaHCO₃ | The choice of base affects reaction rate and workup procedure. Aqueous bases can be used in biphasic systems. |

| Boc₂O Equivalents | 1.05 eq | 1.2 eq | 1.5 eq | A slight excess of the protecting agent is typically used to ensure complete conversion of the starting amine. |

Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for determining the optimal reaction time. google.com

Exploration of Catalytic and Non-Catalytic Synthetic Routes

While the non-catalytic reaction between (R)-1-(2-nitrophenyl)ethanamine and Boc anhydride is often effective, catalytic methods can offer advantages such as milder reaction conditions, faster reaction times, and the ability to use less reactive protecting agents.

Non-Catalytic Route: The standard non-catalytic route involves the direct mixing of the amine, Boc₂O, and a stoichiometric amount of a base in a suitable solvent. orgsyn.org This method is robust and widely applicable but may sometimes require elevated temperatures or longer reaction times.

Catalytic Routes: Several catalysts have been shown to promote the N-tert-butoxycarbonylation of amines efficiently. organic-chemistry.org These catalysts can activate the Boc anhydride, making it more susceptible to nucleophilic attack by the amine.

Iodine (I₂): A catalytic amount of iodine can effectively promote the protection of amines with Boc₂O under solvent-free conditions at room temperature. organic-chemistry.org

Acid Catalysts: Solid-supported acids like perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) have been used as reusable and efficient catalysts for this transformation. organic-chemistry.org

Phase Transfer Catalysts: In biphasic systems, phase transfer catalysts such as tetrabutylammonium (B224687) bromide can facilitate the reaction between reactants present in different phases. google.com

Biocatalysts: As mentioned previously, enzymes can be used for highly selective transformations, representing a green and efficient catalytic approach. acs.org

The choice between a catalytic and a non-catalytic route often depends on the scale of the reaction, the reactivity of the specific substrate, and considerations regarding cost and environmental impact.

Stereochemical Control and Chiral Purity in R Tert Butyl 1 2 Nitrophenyl Ethyl Carbamate Chemistry

Retention and Inversion of Stereoconfiguration During Transformations

In the realm of stereochemistry, chemical reactions involving a chiral center can proceed with either retention of its configuration, inversion of its configuration, or racemization. A stereospecific reaction is one where starting materials that are stereoisomers of each other are converted into products that are also stereoisomers. For instance, the S\textsubscript{N}2 reaction is a classic example of a stereospecific process that proceeds with inversion of configuration. Conversely, the S\textsubscript{N}1 reaction is typically poorly stereoselective and leads to a mixture of stereoisomers. masterorganicchemistry.com

When (R)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate undergoes transformations at its chiral benzylic carbon, the stereochemical outcome is of significant interest. Reactions that proceed with retention of configuration will yield a product with the same (R) configuration at that center. In contrast, reactions that cause an inversion of stereoconfiguration will result in the formation of the (S) enantiomer. The specific reaction mechanism, as well as the nature of the reagents and reaction conditions, will dictate whether retention or inversion occurs. The presence of nearby functional groups can also influence the stereochemical course of a reaction by sterically hindering the approach of a reagent from one face of the molecule over the other, leading to a diastereoselective outcome in molecules with multiple chiral centers. masterorganicchemistry.com

Diastereoselective Synthesis and Control

Diastereoselective synthesis refers to the preferential formation of one diastereomer over another in a chemical reaction. This is a crucial aspect of stereochemical control, particularly when creating molecules with multiple stereocenters. Diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional techniques like chromatography.

A notable example of diastereoselective synthesis in a system related to the target compound is the copper(I)-catalyzed asymmetric α-addition of ketimines, derived from 2- or 4-nitro-benzylamines, to aldimines. This reaction provides access to chiral anti-1,2-diamine derivatives with moderate to high diastereoselectivity. researchgate.net The electron-withdrawing nature of the 2-nitrophenyl group plays a role in the reactivity of the ketimine. researchgate.net The choice of catalyst and reaction conditions allows for the control of the stereochemical outcome, favoring the formation of the anti-diastereomer. researchgate.net

The following table illustrates the diastereoselectivity achieved in the synthesis of various chiral anti-1,2-diamine derivatives, highlighting the control over the diastereomeric ratio (dr) and the high enantiomeric excess (ee) of the major diastereomer.

| Aldimine Substrate | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) of anti-isomer |

|---|---|---|---|

| N-(4-methoxybenzylidene)aniline | 75 | 4:1 | 91 |

| N-(naphthalen-2-ylmethylene)aniline | 85 | 5:1 | 93 |

| N-(furan-2-ylmethylene)aniline | 80 | 4:1 | 90 |

| N-propylideneaniline | 72 | 3:1 | 88 |

Data derived from a study on the synthesis of chiral anti-1,2-diamine derivatives using related nitrophenyl compounds. researchgate.net

Methodologies for Chiral Purity Determination and Enantiomeric Excess Analysis

The determination of the enantiomeric purity of this compound is essential, and High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for this purpose. nih.gov Chiral HPLC allows for the separation of enantiomers based on their different interactions with the chiral selector immobilized on the stationary phase. nih.gov

The enantiomeric excess (ee) of the compound and its precursors can be accurately determined using this method. For instance, the chiral purity of (S)-(−) 2-nitro-1-(2-nitrophenyl) ethanol (B145695), a direct precursor to the target carbamate (B1207046), has been successfully analyzed by chiral HPLC. The separation of its enantiomers was achieved using a mobile phase consisting of acetonitrile (B52724) and ethanol.

The table below summarizes typical chiral HPLC conditions used for the analysis of nitrophenyl ethanol derivatives, which are structurally analogous to the core of the target molecule. These conditions demonstrate the types of columns and mobile phases effective for resolving such chiral compounds.

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|---|

| 2-nitro-1-phenylethanol | Not specified | acetonitrile:ethanol (70:30) | 1.0 | (S)-enantiomer: 12.8 |

| (R)-enantiomer: 18.2 | ||||

| (S)-(+)-2-nitro-1-(4-nitrophenyl)ethanol | Not specified | acetonitrile:ethanol (70:30) | 1.0 | (R)-enantiomer: 28.24 |

| (S)-enantiomer: 33.21 | ||||

| (S)-(−)-2-nitro-1-(2-nitrophenyl)ethanol | Not specified | acetonitrile:ethanol (70:30) | 1.0 | (R)-enantiomer: 16.54 |

| (S)-enantiomer: 23.12 |

Data derived from a study on the chiral HPLC analysis of nitro-aldol products.

Reactivity and Chemical Transformations of R Tert Butyl 1 2 Nitrophenyl Ethyl Carbamate

Chemical Reactivity of the tert-Butyl Carbamate (B1207046) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to removal under specific, mild acidic conditions. researchgate.net

Selective Deprotection Methodologies

The primary reactivity of the Boc group lies in its facile removal, or deprotection, to reveal the free amine. This transformation is typically achieved under acidic conditions. fishersci.co.uk

Acid-Catalyzed Deprotection: The most common method for Boc deprotection involves treatment with strong acids. youtube.com The mechanism proceeds via protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation and the carbamic acid of the amine, which readily decarboxylates to yield the protonated amine, carbon dioxide, and isobutylene. acsgcipr.org A variety of acids can be employed, each with specific advantages concerning selectivity and reaction conditions. acsgcipr.org

Common acidic reagents for Boc deprotection include:

Trifluoroacetic acid (TFA): Often used in a solution with a scavenger like triethylsilane in a solvent such as dichloromethane (B109758) (DCM). acsgcipr.orgacsgcipr.org

Hydrochloric acid (HCl): Can be used as a solution in organic solvents like dioxane, methanol, or ethyl acetate. fishersci.co.ukmdpi.com

Phosphoric Acid (H₃PO₄): Provides a milder alternative for substrates sensitive to stronger acids. acsgcipr.orgmdpi.com

Lewis Acids: Reagents like ytterbium triflate (Yb(OTf)₃) can catalyze the selective cleavage of tert-butyl esters and can also be applied to Boc deprotection under specific conditions.

The choice of acid and solvent allows for selective deprotection of the Boc group in the presence of other acid-sensitive functionalities. acsgcipr.org For instance, careful selection of conditions can prevent the cleavage of other protecting groups like benzyloxycarbonyl (Cbz) or tert-butyl esters. organic-chemistry.org

Thermal Deprotection: An alternative to acidic conditions is thermal deprotection. Heating N-Boc protected amines at high temperatures, sometimes in high-boiling solvents or even neat, can cause the fragmentation of the Boc group to yield the free amine, isobutylene, and carbon dioxide. acsgcipr.orgresearchgate.net This method avoids the use of strong acids, which can be beneficial for highly acid-sensitive substrates. acs.org Continuous flow reactors at elevated temperatures have been shown to efficiently deprotect N-Boc groups, offering control over reaction time and temperature. acs.org

Below is a table summarizing common deprotection methodologies.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Acidolysis | TFA, HCl, H₂SO₄, H₃PO₄ | Room temperature, in solvents like DCM, Dioxane, MeOH | Fast, efficient, widely applicable. fishersci.co.uk | Requires stoichiometric acid; potential for side reactions with acid-sensitive groups. acsgcipr.orgacsgcipr.org |

| Lewis Acid Catalysis | Yb(OTf)₃, FeCl₃ | Mild conditions, often catalytic amounts | High selectivity possible. mdpi.com | Work-up can be complicated. mdpi.com |

| Thermal | Heat | High temperatures (e.g., 240-300 °C), various solvents or neat | Acid-free, useful for sensitive substrates. acs.org | High temperatures may cause side reactions like racemization. acsgcipr.org |

| Alternative Reagents | Oxalyl chloride in Methanol | Room temperature | Mild and selective for various substrates. rsc.org | Reagent is moisture-sensitive. |

Carbamate Reactivity in Derivatization

While the primary role of the Boc group is protection, the carbamate functionality itself can undergo certain transformations.

N-Alkylation: Although the nitrogen atom of the Boc-carbamate is significantly less nucleophilic than a free amine, it can be alkylated under specific conditions. Strong bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can deprotonate the N-H bond, and the resulting anion can be alkylated with reactive alkylating agents such as alkyl halides. researchgate.net This allows for the introduction of a substituent on the nitrogen atom without removing the Boc group.

Acylation and Related Transformations: Direct acylation on the Boc-protected nitrogen is generally difficult. However, a one-pot deprotection-acylation sequence is a common strategy. The Boc group is first removed, and the resulting amine is immediately treated with an acylating agent (like an acyl chloride or anhydride) in the presence of a base to form the corresponding amide. organic-chemistry.org This avoids the isolation of the potentially volatile or unstable intermediate amine.

Transformations of the Nitrophenyl Moiety

The 2-nitrophenyl group is a versatile component of the molecule, offering pathways for significant structural modification, primarily through the reduction of the nitro group and substitution on the aromatic ring.

Reductive Transformations of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. acs.orgresearchgate.net This reaction is crucial for introducing an amino group, which can then be further functionalized. youtube.com A variety of methods are available, with the choice depending on the desired selectivity and the presence of other functional groups. researchgate.net

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. acs.org The reaction is typically carried out using a metal catalyst and a hydrogen source.

Hydrogen Gas (H₂): Using hydrogen gas with catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel is a standard procedure. youtube.comgoogle.com These reactions are often performed under pressure and are generally clean and high-yielding. researchgate.net The choice of catalyst can be crucial; for instance, Pt/C might be preferred over Pd/C in some cases to avoid undesired side reactions. researchgate.net

Transfer Hydrogenation: In this variation, a hydrogen donor molecule is used instead of hydrogen gas. Common donors include hydrazine (B178648) hydrate, ammonium (B1175870) formate, or triethylsilane. organic-chemistry.org This method avoids the need for specialized high-pressure hydrogenation equipment.

Metal-Mediated Reductions: Classic methods involve the use of metals in acidic or neutral conditions. mdpi.com

Iron (Fe) in acidic medium (e.g., HCl or acetic acid): This is a traditional and cost-effective method for nitro group reduction. youtube.com

Tin (Sn) or Tin(II) chloride (SnCl₂) in concentrated HCl: Another classic method that is highly effective.

Zinc (Zn) in the presence of ammonium chloride (NH₄Cl): This offers a milder, near-neutral condition for the reduction. researchgate.net

The key challenge in the reduction of the nitro group in (R)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate is to achieve this transformation chemoselectively without affecting the Boc protecting group. Most catalytic hydrogenation and many metal-mediated reductions are compatible with the Boc group, which is stable to these reductive conditions. researchgate.netresearchgate.net

The following table compares common methods for nitro group reduction.

| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | Room temp. to moderate heat, atmospheric or higher pressure | High yield, clean reaction, catalyst is recyclable. acs.org | Requires specialized equipment for H₂ gas; some catalysts are pyrophoric (e.g., Raney-Ni). acs.org |

| Transfer Hydrogenation | Hydrazine hydrate, Ammonium formate; Pd/C | Room temp. to reflux | Avoids use of H₂ gas. | Stoichiometric byproducts are generated. |

| Metal/Acid Reduction | Fe/HCl; SnCl₂/HCl | Reflux | Inexpensive and effective. youtube.com | Requires stoichiometric amounts of metal and acid; work-up can be cumbersome. |

| Metal-Free Reduction | Tetrahydroxydiboron (B₂(OH)₄) | Room temperature, water as solvent | Mild, avoids heavy metals, highly chemoselective. acs.org | Reagent cost can be higher than traditional metals. |

Aromatic Functionalization and Substitutions

The nitrophenyl ring in the molecule is deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing nature of the nitro group. testbook.com The nitro group acts as a meta-director for incoming electrophiles. testbook.compearson.com

Electrophilic Aromatic Substitution (EAS): Due to the deactivating effect of the nitro group and the alkylcarbamate side chain, forcing conditions would be required for further substitution on the aromatic ring, such as nitration or sulfonation. masterorganicchemistry.com The incoming electrophile would preferentially add to the positions meta to the nitro group (C4 and C6). The ortho-para directing influence of the alkyl side chain is overridden by the powerful meta-directing nitro group. stackexchange.cominfinitylearn.com

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nitro group activates the aromatic ring toward nucleophilic aromatic substitution, particularly at the ortho and para positions. However, for SNAr to occur, a good leaving group (like a halogen) must be present on the ring. In the parent molecule, there is no such leaving group, so this reaction is not directly applicable without prior functionalization of the ring.

Reactivity Profiles of the Chiral Ethyl Side Chain

The chiral ethyl side chain possesses a benzylic hydrogen atom at the stereocenter. This position exhibits enhanced reactivity due to its proximity to the aromatic ring. wikipedia.org

Reactions at the Benzylic Position: The C-H bond at the benzylic position is weaker than a typical alkyl C-H bond because the resulting benzylic radical or ionic intermediate is stabilized by resonance with the aromatic ring. chemistrysteps.comlibretexts.org

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize alkylbenzenes. chemistrysteps.comkhanacademy.org However, these harsh conditions would likely cleave the entire ethyl side chain to a carboxylic acid and would not be compatible with the carbamate group. Milder oxidation conditions would be required to selectively functionalize the benzylic position without degrading the rest of the molecule.

Radical Halogenation: Benzylic C-H bonds can undergo free-radical halogenation with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.comlibretexts.org This would replace the benzylic hydrogen with a bromine atom. However, this reaction could potentially lead to racemization of the chiral center.

The reactivity at this benzylic position is significantly influenced by the steric hindrance and electronic effects of the adjacent N-Boc group. Any reaction at this center must be carefully considered to maintain the stereochemical integrity of the molecule. youtube.com

Synthetic Utility of R Tert Butyl 1 2 Nitrophenyl Ethyl Carbamate As a Chiral Building Block

Role as an Intermediate in the Synthesis of Complex Organic Scaffolds

The unique structural features of (R)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate make it a strategic starting material for the synthesis of diverse and complex organic scaffolds, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and biologically active compounds. The Boc-protecting group offers a stable yet readily cleavable handle for the chiral amine, while the ortho-nitro group can be chemically modified, often serving as a precursor to a second amino group, thereby enabling the formation of cyclic structures.

A primary application of this chiral building block lies in its conversion to (R)-1-(2-nitrophenyl)ethanamine. This deprotection step unmasks the primary amine, which can then participate in a variety of cyclization reactions. For instance, the reduction of the nitro group to an amine, followed by intramolecular reactions, can lead to the formation of chiral benzodiazepines, quinoxalines, or other fused heterocyclic systems. The inherent chirality of the starting material is transferred to the final product, ensuring an enantiomerically enriched scaffold.

The general synthetic strategy often involves the following key transformations:

Deprotection of the Boc group to liberate the chiral primary amine.

Reduction of the nitro group to an aniline (B41778) derivative.

Cyclization reactions, such as condensations with carbonyl compounds or intramolecular amidations, to construct the heterocyclic core.

While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not widely documented in readily accessible literature, its potential is evident from the synthetic utility of analogous chiral 1,2-diamines and N-protected amino alcohols in constructing privileged medicinal scaffolds.

Integration into Multi-Step Synthetic Sequences and Cascade Reactions

This compound is well-suited for integration into multi-step synthetic sequences due to the orthogonal reactivity of its functional groups. The Boc-protected amine is stable under a variety of reaction conditions, allowing for modifications to other parts of the molecule before its deprotection. The nitro group can also be carried through several synthetic steps before its transformation is required.

An illustrative multi-step sequence could involve:

Modification of the aromatic ring: Electrophilic aromatic substitution reactions can be performed on the phenyl ring, with the nitro group acting as a meta-director.

Deprotection and functionalization of the amine: The Boc group can be removed under acidic conditions, and the resulting primary amine can be acylated, alkylated, or used in other coupling reactions.

Reduction of the nitro group and cyclization: The nitro group can be reduced to an amine, setting the stage for an intramolecular cyclization to form a heterocyclic ring.

Cascade reactions , where multiple bonds are formed in a single operation, represent an efficient synthetic strategy. A potential cascade reaction involving this chiral building block could be initiated by the deprotection of the amine and reduction of the nitro group in a one-pot process. The resulting chiral 1,2-diamine could then react with a suitable dielectrophile to form a complex heterocyclic scaffold in a single synthetic step. While specific, documented examples of cascade reactions starting directly from this compound are not prevalent in the literature, the concept is a logical extension of its chemical properties.

The following table outlines a hypothetical multi-step synthesis to illustrate the integration of this building block:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Bromination of the aromatic ring | Br2, FeBr3 | (R)-tert-Butyl (1-(4-bromo-2-nitrophenyl)ethyl)carbamate |

| 2 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | (R)-tert-Butyl (1-(4-aryl-2-nitrophenyl)ethyl)carbamate |

| 3 | Boc Deprotection | Trifluoroacetic acid (TFA) in CH2Cl2 | (R)-1-(4-Aryl-2-nitrophenyl)ethanamine |

| 4 | Nitro Reduction and Cyclization | H2, Pd/C; followed by addition of a dicarbonyl compound | Chiral substituted benzodiazepine (B76468) derivative |

Strategies for Stereoselective Introduction of Chiral Centers into Target Molecules

The inherent chirality of this compound provides a powerful tool for inducing stereoselectivity in subsequent reactions. The existing chiral center can direct the formation of new stereocenters in a diastereoselective manner.

One common strategy is to utilize the chiral amine, after deprotection, as a chiral auxiliary . The amine can be condensed with a prochiral ketone or aldehyde to form a chiral imine. Subsequent nucleophilic addition to this imine would be directed by the existing stereocenter, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved and removed, yielding an enantiomerically enriched product.

Another approach involves using the chiral amine as a chiral ligand in metal-catalyzed asymmetric reactions. After suitable modification, the chiral backbone of the original molecule can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of reactions such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

The following table summarizes potential stereoselective strategies employing this chiral building block:

| Strategy | Description | Example Reaction | Expected Outcome |

| Chiral Auxiliary | The deprotected amine is temporarily incorporated into the substrate to direct a stereoselective transformation. | Condensation with a prochiral ketone to form a chiral imine, followed by diastereoselective reduction. | Enantiomerically enriched secondary amine after cleavage of the auxiliary. |

| Substrate Control | The existing stereocenter on the building block directs the stereochemistry of a reaction at a nearby functional group. | Diastereoselective addition of a nucleophile to a carbonyl group introduced into the molecule. | Formation of a new stereocenter with a specific relative configuration to the existing one. |

| Chiral Ligand Synthesis | The chiral building block is used as a starting material for the synthesis of a more complex chiral ligand. | Multi-step synthesis to introduce coordinating groups (e.g., phosphines, oxazolines) to create a bidentate or tridentate ligand. | A chiral ligand that can be used in a variety of metal-catalyzed asymmetric transformations. |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation (e.g., ¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of an organic molecule. For (R)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate, ¹H and ¹³C NMR would provide critical information for its structural and conformational analysis.

¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. Key expected signals would include those for the aromatic protons on the 2-nitrophenyl group, the methine proton of the ethyl chain, the methyl protons of the ethyl group, and the singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the complete assignment of the proton signals and provide insights into the connectivity and spatial relationships of the atoms.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom. This would include distinct resonances for the carbons of the 2-nitrophenyl ring, the carbonyl carbon of the carbamate (B1207046), the carbons of the tert-butyl group, and the carbons of the ethyl side chain. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, confirming the presence of the various functional groups.

While specific, experimentally determined NMR data for this compound is not available in the cited literature, a hypothetical data table is presented below to illustrate the expected format.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| Data Not Available | Aromatic CH | Data Not Available | Aromatic C |

| Data Not Available | NH | Data Not Available | Aromatic C-NO₂ |

| Data Not Available | CH-CH₃ | Data Not Available | C=O (carbamate) |

| Data Not Available | C(CH₃)₃ | Data Not Available | O-C(CH₃)₃ |

| Data Not Available | CH-CH₃ | Data Not Available | CH-CH₃ |

| Data Not Available | C(CH₃)₃ |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This data would allow for the unambiguous confirmation of its elemental formula, C₁₃H₁₈N₂O₄.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS would provide information on the compound's purity and its behavior under specific chromatographic conditions. The mass spectrum obtained from the LC-MS analysis would show the molecular ion peak and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts, such as the loss of the tert-butyl group or cleavage at the carbamate linkage.

Detailed experimental mass spectrometry data for this compound is not publicly documented. The following table illustrates how such data would typically be presented.

Table 2: Hypothetical Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

|---|---|---|

| HRMS | Calculated [M+H]⁺ | Data Not Available |

| Found [M+H]⁺ | Data Not Available | |

| LC-MS | Molecular Ion [M]⁺ | Data Not Available |

X-ray Crystallography for Solid-State Structural and Conformational Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information.

This technique would definitively establish the molecule's solid-state conformation, including bond lengths, bond angles, and torsion angles. It would also reveal the absolute configuration of the chiral center, confirming it as (R). Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

As of the current literature survey, a crystal structure for this compound has not been reported. A representative table of crystallographic data is shown below.

Table 3: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Bond Lengths (Å) | Data Not Available |

| Bond Angles (°) | Data Not Available |

Vibrational Spectroscopy for Functional Group Analysis (e.g., IR)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include the N-H stretch of the carbamate, the C=O stretch of the carbonyl group, the asymmetric and symmetric stretches of the nitro group (NO₂), C-H stretches from the aromatic and aliphatic portions, and C-O stretches. The positions of these bands would confirm the presence of the essential functional moieties of the compound.

Specific experimental IR data for this compound is not available in the reviewed sources. A table of expected IR absorptions is provided for illustrative purposes.

Table 4: Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| Data Not Available | N-H Stretch | Carbamate |

| Data Not Available | C-H Stretch (Aromatic) | Phenyl ring |

| Data Not Available | C-H Stretch (Aliphatic) | Ethyl, tert-Butyl |

| Data Not Available | C=O Stretch | Carbamate |

| Data Not Available | N-O Asymmetric Stretch | Nitro group |

| Data Not Available | N-O Symmetric Stretch | Nitro group |

| Data Not Available | C-N Stretch |

Computational and Theoretical Investigations of R Tert Butyl 1 2 Nitrophenyl Ethyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of (R)-tert-butyl (1-(2-nitrophenyl)ethyl)carbamate. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and molecular orbitals.

Detailed analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy and localization of these frontier orbitals determine the molecule's reactivity towards nucleophiles and electrophiles. For carbamates, the HOMO is often localized on the carbamate (B1207046) nitrogen and the phenyl ring, while the LUMO can be associated with the carbonyl group and the nitro group of the nitrophenyl moiety. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Theoretical calculations can also predict various electronic properties, as illustrated in the table below, which are critical for understanding the molecule's behavior in different chemical environments.

| Calculated Property | Significance | Typical Computational Method |

| Dipole Moment | Indicates the polarity of the molecule, affecting its solubility and intermolecular interactions. | DFT (e.g., B3LYP/6-31G*) |

| Electrostatic Potential (ESP) Map | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. | DFT, Hartree-Fock |

| Atomic Charges | Quantifies the charge distribution on each atom, offering insights into reactivity. | Mulliken, NBO, AIM analyses |

| HOMO-LUMO Energies | Relates to the molecule's electronic absorption properties and its ability to donate or accept electrons. | DFT, TD-DFT |

This table presents a summary of typical quantum chemical calculations and their significance in the context of studying a molecule like this compound.

Conformational Analysis and Energy Landscape Studies

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations (low-energy states) of the molecule and the energy barriers between them.

The presence of several rotatable bonds—specifically around the carbamate linkage and the ethyl chain—results in a complex potential energy surface. Computational methods are used to systematically explore this conformational space. A comprehensive conformational search can reveal multiple low-energy conformers. For instance, studies on similar carbamate monomers have shown that several conformations can exist within a small energy range (e.g., six conformations within 1 kcal/mol), indicating significant conformational flexibility. chemrxiv.org

The relative energies of these conformers are determined by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonds. For example, a hydrogen bond might form between the N-H of the carbamate and an oxygen atom of the nitro group, stabilizing a particular conformation.

| Dihedral Angle | Description | Influence on Conformation |

| O=C-N-C | Defines the planarity of the carbamate group. | The trans conformation is generally favored over the cis due to lower steric hindrance. |

| C-N-C-C | Rotation around the N-Cα bond. | Influences the relative orientation of the tert-butyl group and the ethyl side chain. |

| N-C-C-Ar | Rotation around the Cα-Cβ bond. | Determines the position of the nitrophenyl group relative to the carbamate moiety. |

This interactive table outlines the key dihedral angles that govern the conformational landscape of this compound.

Theoretical Models of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound arrange themselves into a crystal lattice. The specific arrangement, or crystal packing, is governed by a network of intermolecular interactions. Theoretical models are crucial for understanding and predicting these packing motifs.

Key intermolecular interactions for this molecule include:

Hydrogen Bonding: The N-H group of the carbamate is a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group are potential acceptors. These interactions are highly directional and play a significant role in determining the crystal structure.

π-π Stacking: The nitrophenyl rings can engage in stacking interactions, further stabilizing the crystal packing.

Elucidation of Reaction Mechanisms through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound, both in its synthesis and its subsequent transformations. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.

For example, in the synthesis of carbamates, computational studies can elucidate the role of catalysts. A study on the palladium-catalyzed formation of a similar carbamate demonstrated how the catalyst stabilizes intermediates and lowers activation barriers for key steps like dehydrogenation and chlorine elimination. mdpi.com Such studies can provide a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

The following table summarizes the types of information that can be obtained from computational studies of reaction mechanisms:

| Computational Output | Mechanistic Insight |

| Reaction Energy Profile | Determines the overall thermodynamics (exothermic/endothermic) and kinetics (activation energy) of the reaction. |

| Transition State Structures | Identifies the highest energy point along the reaction coordinate, providing a picture of the bond-making and bond-breaking processes. |

| Intermediate Structures | Reveals the existence and stability of any transient species formed during the reaction. |

| Catalyst-Substrate Interactions | Elucidates how a catalyst participates in the reaction, for example, through ligand exchange or oxidative addition/reductive elimination cycles. |

This table highlights the key insights into reaction mechanisms that can be gained through computational chemistry.

Future Research Directions in the Academic Study of R Tert Butyl 1 2 Nitrophenyl Ethyl Carbamate

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For (R)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate, this necessitates moving beyond traditional methods that may rely on harsh reagents or generate significant waste.

Biocatalysis: A key area for development is the use of enzymes for the asymmetric synthesis of the parent amine, (R)-1-(2-nitrophenyl)ethanamine. Enzymes such as ω-transaminases, amine dehydrogenases, and imine reductases (IREDs) offer highly selective routes to chiral amines under mild, aqueous conditions. itu.edu.trnih.gov Future work could focus on identifying or engineering enzymes with high activity and selectivity for the prochiral precursor, 1-(2-nitrophenyl)ethanone. The development of whole-cell biocatalytic systems could further enhance sustainability by providing in-situ cofactor regeneration. hims-biocat.euuva.nl Research into creating amine-tolerant E. coli strains demonstrates a promising path towards robust in vivo bioaminations that can overcome product inhibition, a common challenge in biocatalysis. uva.nl

Flow Chemistry: Continuous-flow processes present another avenue for greener synthesis. The reduction of the nitro group, a key functionality, can be achieved using metal-free reducing agents like trichlorosilane (B8805176) in a flow reactor. beilstein-journals.org This approach offers enhanced safety, reduced reaction times, and simplified purification compared to batch processing. beilstein-journals.org Future research could integrate the asymmetric synthesis and subsequent protection steps into a continuous, telescoped process, minimizing manual handling and solvent use. nih.gov

Alternative Solvents and Energy Sources: Exploration of benign reaction media, such as bio-based solvents or water, and the use of alternative energy sources like microwave irradiation or mechanochemistry, could significantly reduce the environmental footprint of the synthesis.

Exploration of Novel Catalytic Asymmetric Transformations and Methodologies

The creation of the chiral center in this compound is the cornerstone of its synthesis. While established methods exist, there is considerable room for innovation in catalytic asymmetric synthesis.

Organocatalysis: Chiral phosphoric acids, thioureas, and squaramides have emerged as powerful organocatalysts for a variety of asymmetric transformations. rsc.orgnih.gov Future research could explore their application in the asymmetric reduction of corresponding enamines or the asymmetric addition of nucleophiles to nitroalkenes. For instance, a domino oxa-Michael-nitro-Michael reaction catalyzed by squaramides has been used to synthesize chiral chromans from related 2-hydroxynitrostyrenes, showcasing the potential of organocatalysis for complex transformations involving nitroaromatics. rsc.orgnih.gov

Transition Metal Catalysis: Developing novel transition metal complexes for the asymmetric hydrogenation of enamines or the reductive amination of 1-(2-nitrophenyl)ethanone is a promising direction. Research could focus on catalysts based on earth-abundant metals to improve cost-effectiveness and sustainability. The use of chiral sulfinamide-based ligands, for example, has proven effective in a range of asymmetric transition metal-catalyzed reactions. yale.edu

Domino and Cascade Reactions: Designing one-pot domino or cascade reactions that form the chiral amine and install the carbamate (B1207046) protecting group in a single, efficient sequence would be a significant advance. Such processes, like the nitro-Mannich reaction, can rapidly build molecular complexity from simple precursors, generating multiple stereocenters with high control. researchgate.net

Advanced Derivatization Strategies for Expanded Synthetic Versatility

The synthetic utility of this compound is determined by the chemical transformations its functional groups can undergo. Future research will likely focus on novel derivatization strategies to access a broader range of complex molecules.

Reduction of the Nitro Group: The selective reduction of the ortho-nitro group is a primary transformation, yielding the corresponding aniline (B41778) derivative, (R)-tert-Butyl (1-(2-aminophenyl)ethyl)carbamate. This diamine precursor is highly valuable for the synthesis of heterocyclic compounds such as benzodiazepines or quinazolines. Future work could focus on developing chemoselective reduction methods that tolerate a wide array of other functional groups.

C-H Activation: Direct functionalization of the aromatic ring via C-H activation represents a modern and atom-economical approach to derivatization. Research could target the development of catalysts that selectively functionalize the positions ortho or para to the existing substituents, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds without the need for pre-functionalized starting materials.

Modification of the Carbamate: While the tert-butoxycarbonyl (Boc) group is typically a protecting group, it can also be modified. Following deprotection, the resulting primary amine can be engaged in a wide array of reactions, including acylation, alkylation, or condensation to form imines, providing access to diverse libraries of chiral compounds for biological screening.

| Functional Group | Potential Transformation | Resulting Structure | Synthetic Application |

| Nitro Group | Catalytic Hydrogenation | 2-Amino Phenyl Derivative | Synthesis of Heterocycles |

| Aromatic Ring | C-H Activation/Functionalization | Substituted Phenyl Ring | Access to Novel Analogs |

| Carbamate | Deprotection & Acylation | N-Acyl Derivative | Peptide Synthesis, Amides |

| Carbamate | Deprotection & Reductive Amination | N-Alkyl Derivative | Synthesis of Secondary Amines |

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies

A profound understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts and processes. The integration of experimental studies with computational chemistry offers a powerful tool to achieve this. researchgate.netchiralpedia.com

Computational Modeling: Density Functional Theory (DFT) and other molecular modeling techniques can be used to elucidate the transition states of the key bond-forming steps in the asymmetric synthesis of the parent amine. chiralpedia.com By modeling the interaction between the substrate and the chiral catalyst (whether it be an enzyme, organocatalyst, or metal complex), researchers can understand the origins of stereoselectivity. itu.edu.tr This knowledge is invaluable for designing next-generation catalysts with improved performance. researchgate.net

Kinetic and Spectroscopic Studies: Detailed experimental studies, including reaction kinetics, isotope labeling, and in-situ spectroscopic monitoring, can provide crucial data to validate or refine computational models. These studies can help identify reaction intermediates, determine rate-determining steps, and uncover off-cycle or deactivation pathways.

Integrated Approaches: The synergy between computational and experimental methods is particularly powerful. For example, computational screening can identify a shortlist of promising catalysts from a large virtual library, which can then be synthesized and tested experimentally, significantly accelerating the discovery process. chiralpedia.com This integrated approach will be key to overcoming current limitations and developing truly optimized synthetic routes to this compound and its derivatives.

Q & A

Basic: How can the synthesis of (R)-tert-butyl (1-(2-nitrophenyl)ethyl)carbamate be optimized for high yield and purity?

Methodological Answer:

Synthesis optimization involves:

- Reagent selection : Use tert-butyl carbamate with a nitro-substituted phenolic precursor under anhydrous conditions to minimize hydrolysis .

- Solvent and base : Dichloromethane or ethanol with triethylamine or sodium hydride improves reaction efficiency .

- Temperature control : Maintain 0–25°C to prevent side reactions .

- Progress monitoring : Thin Layer Chromatography (TLC) or HPLC ensures reaction completion and purity assessment .

Example Conditions Table:

| Parameter | Optimal Range |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0–25°C |

| Reaction Time | 12–24 h |

Basic: What spectroscopic techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies hydrogen environments (e.g., tert-butyl group at δ 1.4 ppm, aromatic protons from 2-nitrophenyl at δ 7.5–8.2 ppm) .

- ¹³C NMR : Confirms carbamate carbonyl (δ ~155 ppm) and nitrophenyl carbons .

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z consistent with theoretical molecular weight (e.g., ~295 g/mol) .

- Infrared (IR) Spectroscopy : Detects carbamate C=O stretch (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹) .

Advanced: How does the nitro group in the 2-nitrophenyl moiety influence biological activity and reactivity?

Methodological Answer:

- Pharmacophore role : The nitro group (-NO₂) enhances binding to biological targets (e.g., enzymes or receptors) via electron-withdrawing effects, altering charge distribution .

- Reactivity : Facilitates nucleophilic aromatic substitution or reduction reactions (e.g., nitro to amine conversion) for downstream modifications .

- Biological implications : Nitro groups in similar compounds show antimicrobial or antiproliferative activity, though toxicity must be assessed .

Advanced: How can contradictory data on the compound’s reactivity with halogenated analogs be resolved?

Methodological Answer:

- Comparative studies : Use halogen-substituted analogs (e.g., bromo or chloro derivatives) to assess electronic effects on reaction rates .

- Kinetic analysis : Measure reaction rates under controlled conditions (solvent, temperature) to isolate steric vs. electronic contributions .

- Computational modeling : Density Functional Theory (DFT) calculates transition states to explain discrepancies in reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.